Dicyclopentyldichlorosilane
Overview
Description
Dicyclopentyldichlorosilane is an organosilicon compound with the molecular formula C10H18Cl2Si. It is characterized by the presence of two cyclopentyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. This compound is used in various chemical synthesis processes and has significant industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclopentyldichlorosilane can be synthesized by reacting cyclopentene with dichlorosilane in the presence of a platinum or rhodium catalyst . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-pressure reactors and silica gel-loaded platinum catalysts. The reactors are baked at 120°C for 2 hours, and nitrogen gas is used to maintain an inert atmosphere during the reaction .
Chemical Reactions Analysis
Types of Reactions: Dicyclopentyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Hydrolysis: In the presence of water or protic solvents, this compound rapidly hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles.
Hydrolysis: Water or protic solvents are used under controlled conditions to prevent excessive hydrolysis.
Major Products Formed:
Substitution Reactions: The major products are organosilicon compounds with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Scientific Research Applications
Dicyclopentyldichlorosilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of novel drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dicyclopentyldichlorosilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution reactions, leading to the formation of new silicon-based compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- Dichlorodicyclopentylsilane
- Dimethyldichlorosilane
- Diisopropyldichlorosilane
Comparison: Dicyclopentyldichlorosilane is unique due to the presence of two cyclopentyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous. In contrast, other similar compounds, such as dimethyldichlorosilane and diisopropyldichlorosilane, have different alkyl groups attached to the silicon atom, resulting in variations in reactivity and application .
Properties
IUPAC Name |
dichloro(dicyclopentyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMVGLWQJKLGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446128 | |
Record name | Dicyclopentyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139147-73-2 | |
Record name | 1,1′-(Dichlorosilylene)bis[cyclopentane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139147-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorodicyclopentylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139147732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclopentyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodicyclopentylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the novel synthesis method for dicyclopentyldichlorosilane described in the research?
A1: The research paper [] introduces a new method to synthesize this compound using dimethoxydimethylsilane and dry hydrogen chloride gas. This method is considered advantageous for several reasons:
Q2: What is the structure of this compound, and what is its molecular formula and weight?
A2: While the research paper [] focuses on the synthesis process, it doesn't provide detailed structural information for this compound. To determine the molecular formula and weight, we can infer from the name:
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